Flunitrazolam
Overview
Description
Flunitrazolam is a designer benzodiazepine of the triazolobenzodiazepine class (TBZDs). It is characterized by the presence of a triazole ring fused to a diazepine ring, and is known for its potency and marked antidepressant effects . It’s often sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .
Molecular Structure Analysis
Flunitrazolam’s molecular structure has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC MS/MS), liquid chromatography-quadrupole time of flight-mass spectrometry (LC-QTOF-MS) analysis, and nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Flunitrazolam has a molecular weight of 337.31 g/mol. It has a XLogP3 value of 1.1, indicating its lipophilicity. It has no hydrogen bond donors and six hydrogen bond acceptors. Its exact mass and monoisotopic mass are both 337.09750280 g/mol. Its topological polar surface area is 88.9 Ų .Scientific Research Applications
Metabolism Studies
- In Vitro Glucuronidation: Flunitrazolam, as part of a group of designer benzodiazepines, has been studied for its metabolism process, particularly focusing on glucuronidation by human UDP-glucuronyltransferases (UGTs). The study conducted by Bergstrand et al. (2018) highlighted the role of these enzymes in metabolizing flunitrazolam, which is crucial for understanding its behavior in clinical and forensic toxicology.
Forensic Toxicology
- Detection and Quantification: A novel method for the detection and quantification of flunitrazolam, among other benzodiazepines, in human blood was described by Mastrovito et al. (2021). This research is essential for forensic investigations involving novel psychoactive substances.
- Metabolite Identification: Another study identified the primary human urinary metabolites of flunitrazolam for drug testing purposes. This work by Meyer et al. (2016) contributes significantly to forensic toxicology, aiding in the detection and understanding of flunitrazolam use.
- Characterization and Metabolism: A comprehensive characterization of flunitrazolam and its in vitro phase I microsomal metabolism was conducted by Moosmann et al. (2019). This research provides a deeper understanding of the substance's metabolic pathways, vital for forensic analysis.
Safety And Hazards
Flunitrazolam is harmful if swallowed, in contact with skin, or if inhaled . The most common side effects at low doses are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur . Severe effects occur when designer benzodiazepines are consumed in combination with opioids .
Future Directions
Given the limited information on their pharmacology/toxicity, variations in dosage, onset of effects, combination of substances, potency, and general patient or individual variability, the concomitant use of these substances with other drugs entails several and unpredictable risks . More research is needed to fully understand the effects and potential risks of Flunitrazolam.
properties
IUPAC Name |
6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLAGIOILLWVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024059 | |
Record name | Flunitrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flunitrazolam | |
CAS RN |
2243815-18-9 | |
Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flunitrazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunitrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUNITRAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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